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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the kinase selectivity profile

of TAS2940, a novel, irreversible, brain-penetrable pan-ERBB inhibitor. The document details

its inhibitory activity against its primary targets, the ERBB family of receptor tyrosine kinases,

and its broader profile against a large panel of kinases. This guide is intended to serve as a

critical resource for researchers engaged in oncology drug discovery and development.

Executive Summary
TAS2940 is a potent inhibitor of the ERBB family, particularly HER2 (ERBB2) and EGFR

(ERBB1), including various mutant forms that confer resistance to other therapies.[1][2] Its

selectivity was rigorously evaluated through enzymatic kinase assays against a wide panel of

kinases.[3][4] The primary findings indicate that TAS2940 exhibits high selectivity for HER2 and

EGFR, effectively inhibiting their phosphorylation and the growth of cancer cells with ERBB

aberrations.[3][5] While comprehensive quantitative data from the full kinome scan against 257

kinases is not publicly available in tabular format, the kinome inhibition plot from primary

research demonstrates a highly selective profile.[3] This document compiles the available

quantitative data, outlines the likely experimental methodologies employed, and provides visual

representations of the relevant biological pathways and experimental workflows.

Quantitative Kinase Inhibition Profile
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The inhibitory activity of TAS2940 has been quantified against its primary targets, including

wild-type and various mutant forms of HER2 and EGFR. The following tables summarize the

available half-maximal inhibitory concentration (IC50) values, providing a clear comparison of

its potency.

Table 1: TAS2940 Inhibitory Activity against HER2
Kinase Variants

Kinase Target IC50 (nM)

HER2 (Wild-Type) 5.6

HER2 V777L 2.1

HER2 A775_G776insYVMA 1.0

Data sourced from MedchemExpress.[1]

Table 2: TAS2940 Cellular IC50 Values against
Engineered MCF10A Cell Lines

Cell Line Expressing IC50 (nM)

MCF10A_HER2 2.27

MCF10A_HER2/S310F 1.98

MCF10A_HER2/L755S 3.74

MCF10A_HER2/V777L 1.54

MCF10A_HER2/V842I 3.28

MCF10A_HER2/insYVMA 1.91

MCF10A_EGFR 9.38

MCF10A_EGFR (EGF+) 0.804

MCF10A_EGFR/V769_D770insASV 5.64

MCF10A_EGFR/D770_N771insSVD 2.98

Data sourced from MedchemExpress.[6]
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Broad Kinome Selectivity Profile
The kinase selectivity of TAS2940 was assessed against a panel of 257 kinases by Carna

Biosciences.[4] The results from the primary publication are presented as a kinome inhibition

plot, which visually demonstrates high selectivity for EGFR and HER2.[3] In the absence of the

full numerical dataset, this plot indicates that very few other kinases are significantly inhibited at

concentrations where EGFR and HER2 are potently targeted. This high degree of selectivity is

a critical attribute for minimizing off-target toxicities.

Experimental Protocols
The selectivity of TAS2940 was determined using established biochemical kinase assays.[3][4]

The following sections provide detailed, generalized methodologies for the key types of assays

likely employed in the characterization of TAS2940.

Principle of Kinase Assays
Biochemical kinase assays are designed to measure the enzymatic activity of a kinase, which

is its ability to transfer a phosphate group from ATP to a specific substrate (a peptide or

protein). An inhibitor's potency is determined by quantifying the reduction in this enzymatic

activity at various inhibitor concentrations. The primary assays mentioned in the context of

TAS2940's evaluation are the ADP-Glo, Mobility Shift, and IMAP assays.[3][4]

ADP-Glo™ Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced during the

kinase reaction. It is a universal assay applicable to virtually any kinase.

Protocol:

Kinase Reaction:

Prepare a reaction mixture in a multiwell plate containing the kinase, its specific substrate,

ATP, and the kinase reaction buffer.

Add TAS2940 at various concentrations to the appropriate wells. Include positive (no

inhibitor) and negative (no enzyme) controls.
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Initiate the reaction by adding ATP.

Incubate the plate at a controlled temperature (e.g., 30°C) for a set period (e.g., 60

minutes).

ATP Depletion:

Add an equal volume of ADP-Glo™ Reagent to each well. This terminates the kinase

reaction and depletes any remaining ATP.

Incubate at room temperature for 40 minutes.

ADP to ATP Conversion and Signal Detection:

Add Kinase Detection Reagent to each well. This reagent contains enzymes that convert

the ADP produced in the first step into ATP.

The newly synthesized ATP is then used in a luciferase/luciferin reaction to generate a

luminescent signal.

Incubate at room temperature for 30-60 minutes to stabilize the signal.

Data Acquisition:

Measure the luminescence using a plate reader. The signal intensity is directly

proportional to the amount of ADP produced and thus reflects the kinase activity.

Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the

inhibitor concentration.

Mobility Shift Kinase Assay (MS-Kinase)
This assay format relies on the change in electrophoretic mobility of a substrate upon

phosphorylation. A fluorescently labeled peptide substrate is used, and the phosphorylated and

non-phosphorylated forms are separated and quantified.

Protocol:
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Kinase Reaction:

Set up the kinase reaction as described in the ADP-Glo assay, but using a fluorescently

labeled peptide substrate.

Incubate with varying concentrations of TAS2940.

Reaction Termination:

Stop the reaction by adding a termination buffer, which typically contains a chelating agent

like EDTA to sequester Mg2+, a necessary cofactor for kinases.

Electrophoretic Separation:

Load the reaction products onto a microfluidic chip or an agarose/polyacrylamide gel.

Apply an electric field. The negatively charged phosphate group added during

phosphorylation causes the substrate to migrate differently than its non-phosphorylated

counterpart.

Data Acquisition and Analysis:

Detect the fluorescent signals of the separated phosphorylated and non-phosphorylated

substrates.

Quantify the signal intensity for each species. The percentage of phosphorylation is

calculated as the ratio of the phosphorylated product signal to the total substrate signal.

Determine IC50 values by analyzing the inhibition of substrate phosphorylation across the

range of TAS2940 concentrations.

IMAP (Immobilized Metal Affinity-based
Phosphorescence) Assay
This homogeneous assay is based on the high-affinity binding of phosphate groups to

nanoparticles coated with trivalent metal ions.

Protocol:
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Kinase Reaction:

Perform the kinase reaction in a multiwell plate using a fluorescently labeled substrate

peptide and varying concentrations of TAS2940.

Binding Reaction:

Add the IMAP Binding Solution to the wells. This solution contains the metal-coated

nanoparticles.

The phosphorylated fluorescent substrate binds to the nanoparticles.

Incubate at room temperature, protected from light, for at least 60 minutes.

Fluorescence Polarization (FP) Reading:

When the small, rapidly tumbling phosphorylated peptide binds to the large nanoparticle

complex, its rate of molecular rotation slows dramatically.

Measure the fluorescence polarization of the solution in a suitable plate reader. The

increase in polarization is directly proportional to the amount of phosphorylated substrate.

Data Analysis:

Calculate the extent of the kinase reaction based on the change in fluorescence

polarization.

Determine the IC50 values for TAS2940 by plotting the inhibition of the FP signal against

the inhibitor concentration.

Signaling Pathways and Experimental Workflows
ERBB Signaling Pathway
TAS2940 is a pan-ERBB inhibitor, primarily targeting EGFR (ERBB1) and HER2 (ERBB2).

These receptor tyrosine kinases are crucial nodes in signaling pathways that regulate cell

proliferation, survival, and differentiation. The diagram below illustrates the simplified ERBB

signaling cascade and the point of inhibition by TAS2940.
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Caption: Simplified ERBB signaling cascade showing inhibition of EGFR and HER2 by

TAS2940.

Experimental Workflow for Kinase Selectivity Profiling
The process of determining the selectivity profile of a kinase inhibitor like TAS2940 involves a

systematic workflow. The diagram below outlines the key steps, from initial assay setup to final

data analysis.

General Workflow for Kinase Selectivity Profiling

Compound Preparation
(Serial Dilution of TAS2940)

Assay Plate Setup
(Dispense Compound, Kinase, Substrate)

Kinase Reaction Incubation
(ATP Addition)

Reaction Termination
& Signal Generation

Data Acquisition
(Luminescence, Fluorescence, etc.)

Data Analysis
(% Inhibition Calculation)

IC50 Curve Fitting
& Selectivity Profile Generation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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